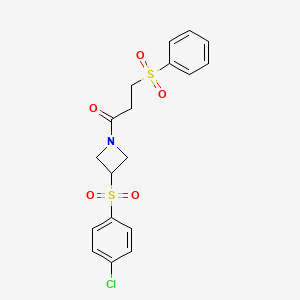
1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-(phenylsulfonyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-(phenylsulfonyl)propan-1-one, also known as CP-47,497, is a synthetic cannabinoid compound that has gained attention in recent years due to its potential use in scientific research. CP-47,497 is a potent agonist of the cannabinoid receptors, which are found throughout the body and play a role in various physiological processes. In
Scientific Research Applications
Antimicrobial Activity
Compounds structurally related to 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-(phenylsulfonyl)propan-1-one have been synthesized and characterized, showing significant antibacterial and antifungal activities. This highlights the potential of such compounds in developing new antimicrobial agents. For example, a series of azetidin-2-one based phenyl sulfonyl pyrazoline derivatives have been synthesized and tested for their antimicrobial efficacy, demonstrating promising results against various bacterial and fungal strains (Shah et al., 2014). Similarly, novel azetidinones have been synthesized and evaluated for their antimicrobial properties, further emphasizing the potential of these compounds in antimicrobial research (Prajapati & Thakur, 2014).
COX-2 Inhibition
Research into compounds with a sulfonyl azetidinone structure has shown potential in the inhibition of COX-2 enzymes, which are implicated in inflammation and pain. The synthesis and biological evaluation of 3-chloro-4-(4-methanesulfonyl-phenyl)-1-phenyl-azetidin-2-one and derivatives have demonstrated selective inhibition of the COX-2 enzyme, suggesting their utility in developing anti-inflammatory agents (ArockiaBabu et al., 2009).
Crystal Packing and Molecular Recognition
The crystal packing in 4-sulfonyl β-lactams, including compounds related to the one , has been studied to understand their molecular recognition properties. This research provides insights into the hydrogen bonding and hydrophobic interactions that dictate the crystal packing and could influence the drug design processes (Basak et al., 2004).
Nonpeptide Inhibitors Development
Additionally, substituted 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives have been synthesized and evaluated as novel nonpeptide inhibitors of human heart chymase, demonstrating the potential for cardiovascular disease treatment (Niwata et al., 1997).
properties
IUPAC Name |
3-(benzenesulfonyl)-1-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO5S2/c19-14-6-8-16(9-7-14)27(24,25)17-12-20(13-17)18(21)10-11-26(22,23)15-4-2-1-3-5-15/h1-9,17H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDZAMPGJWESSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCS(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

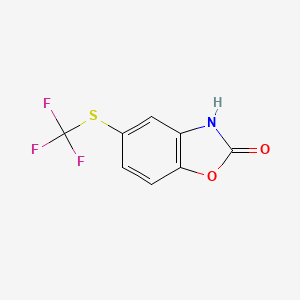

![1-sec-butyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2618133.png)
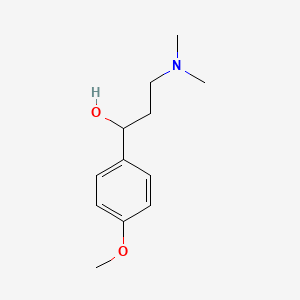
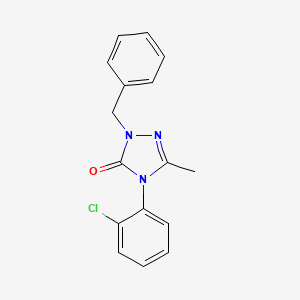

![N-[2-(dimethylamino)-2-(3-fluorophenyl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2618140.png)
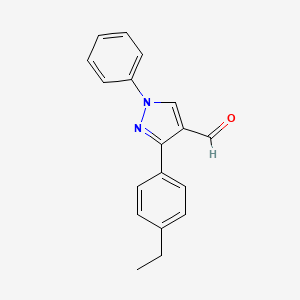
![4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic acid](/img/structure/B2618145.png)
![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2618146.png)
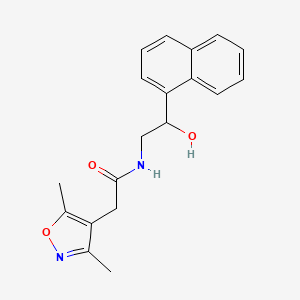
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2618150.png)
![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]quinoxaline](/img/structure/B2618152.png)
